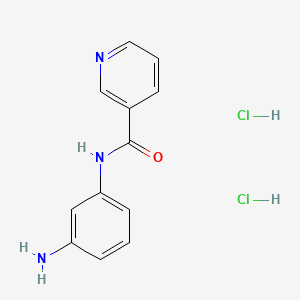
N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride is a chemical compound known for its versatile applications in scientific research. It is characterized by the presence of an aminophenyl group attached to a pyridine ring, which is further linked to a carboxamide group. This compound is often used in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride typically involves the reaction of 3-aminophenylamine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production often includes rigorous quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions
N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(2-aminophenyl)pyridine-2-carboxamide
- N-(4-aminophenyl)pyridine-4-carboxamide
Comparison
N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications .
特性
IUPAC Name |
N-(3-aminophenyl)pyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.2ClH/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9;;/h1-8H,13H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVUUGMQOGZGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
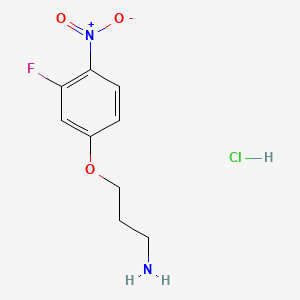
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride](/img/structure/B6607293.png)
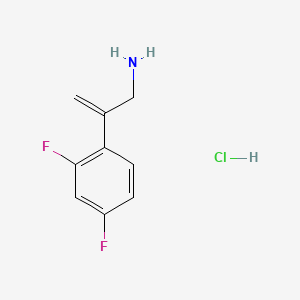
![{1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride,Mixtureofdiastereomers](/img/structure/B6607300.png)
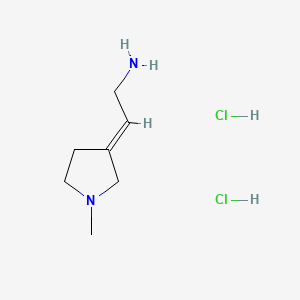
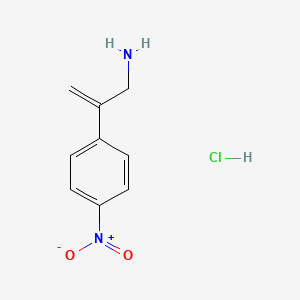
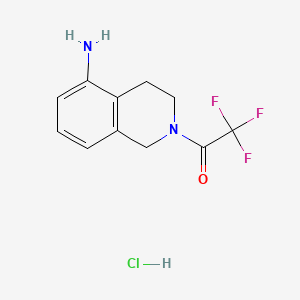
![1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride](/img/structure/B6607328.png)
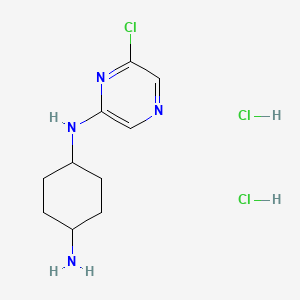
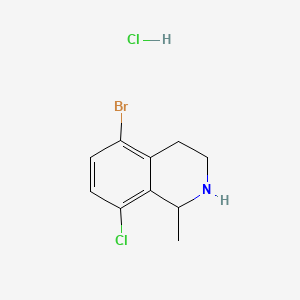
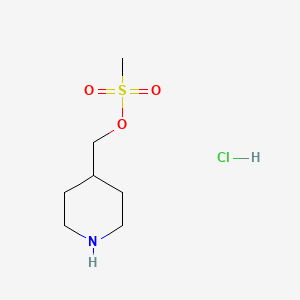
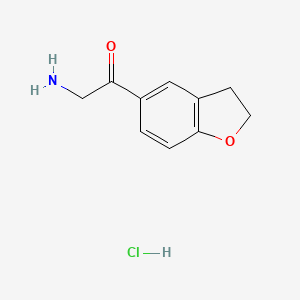
![lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6607379.png)
![1-[(methylsulfanyl)methyl]cyclopropan-1-aminehydrochloride](/img/structure/B6607393.png)
